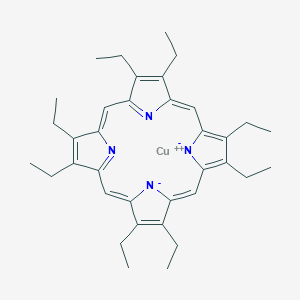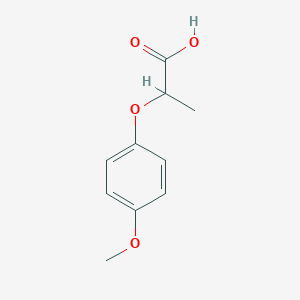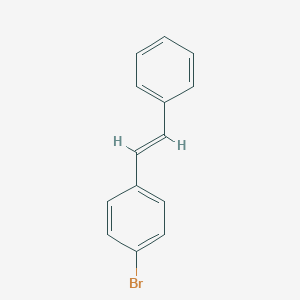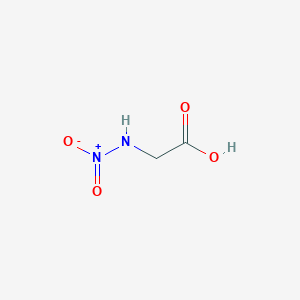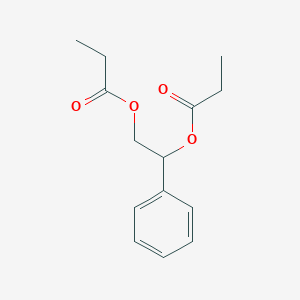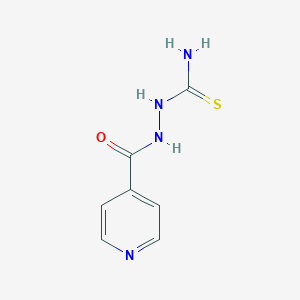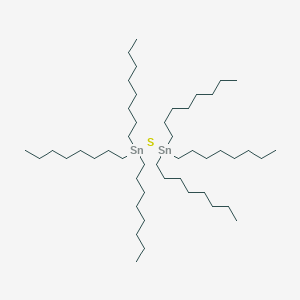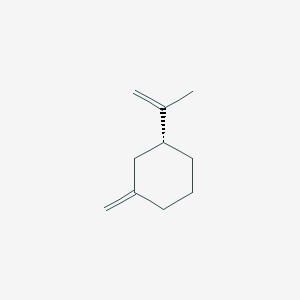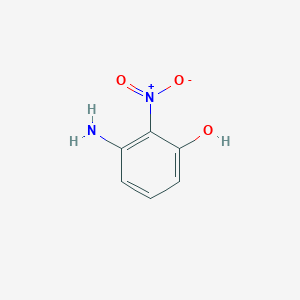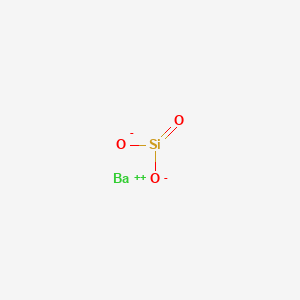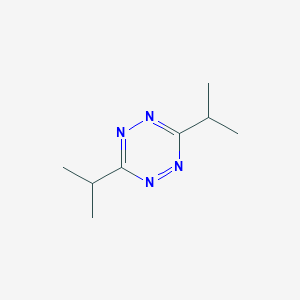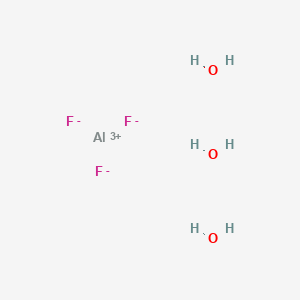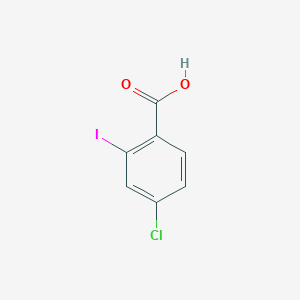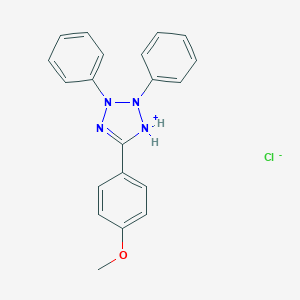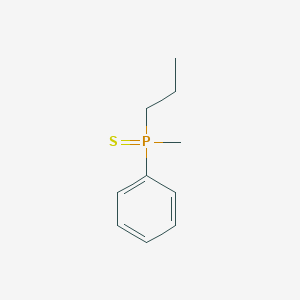
Methylphenylpropylphosphine sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylphenylpropylphosphine sulfide, also known as VX, is a highly toxic chemical warfare agent that belongs to the family of organophosphorus compounds. It was first synthesized in the late 1950s by British chemist Ranajit Ghosh and was later developed for military use by the United States and other countries. VX is considered to be one of the most lethal nerve agents, and exposure to even small amounts can cause severe health effects.
Mecanismo De Acción
Methylphenylpropylphosphine sulfide acts by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the muscarinic and nicotinic receptors and ultimately leading to paralysis and death.
Efectos Bioquímicos Y Fisiológicos
Exposure to Methylphenylpropylphosphine sulfide can cause a range of symptoms, including miosis (constriction of the pupils), respiratory distress, convulsions, and death. The severity of the symptoms depends on the dose and route of exposure, as well as individual factors such as age and health status. Methylphenylpropylphosphine sulfide is highly toxic and can be lethal even at very low doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylphenylpropylphosphine sulfide is a highly toxic and dangerous compound, and its use in laboratory experiments is strictly regulated. However, its toxicity and mechanism of action make it a useful tool for studying the effects of nerve agents on the nervous system and developing new treatments and protective measures.
List of
Direcciones Futuras
1. Development of new antidotes and protective measures against nerve agents
2. Improved methods for detecting and decontaminating nerve agents
3. Further research on the mechanism of action of Methylphenylpropylphosphine sulfide and other nerve agents
4. Development of new methods for studying the effects of nerve agents on the nervous system
5. Exploration of the potential use of Methylphenylpropylphosphine sulfide and other nerve agents in medical research and therapy.
Métodos De Síntesis
The synthesis of Methylphenylpropylphosphine sulfide involves several steps, including the reaction of diethyl sulfate with 2-chloroethyl ethyl sulfide to form ethyl 2-diethylaminoethyl sulfide. This compound is then reacted with methylphosphonic dichloride to form methylphosphonic acid ethyl ester. Finally, the ester is reacted with phenylmagnesium bromide to form methylphenylpropylphosphine oxide, which is then reduced with hydrogen sulfide to form Methylphenylpropylphosphine sulfide.
Aplicaciones Científicas De Investigación
Methylphenylpropylphosphine sulfide has been extensively studied for its toxicological effects and has been used as a model compound for the development of new antidotes and protective measures against nerve agents. Research has focused on understanding the mechanism of action of Methylphenylpropylphosphine sulfide and other nerve agents, as well as developing new methods for detecting and decontaminating these compounds.
Propiedades
Número CAS |
13153-91-8 |
|---|---|
Nombre del producto |
Methylphenylpropylphosphine sulfide |
Fórmula molecular |
C10H15PS |
Peso molecular |
198.27 g/mol |
Nombre IUPAC |
methyl-phenyl-propyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15PS/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
Clave InChI |
OFXOKQBYKIXSPO-UHFFFAOYSA-N |
SMILES |
CCCP(=S)(C)C1=CC=CC=C1 |
SMILES canónico |
CCCP(=S)(C)C1=CC=CC=C1 |
Sinónimos |
(-)-Methylphenylpropylphosphine sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



